N-(15Z-tetracosenoyl)-1-deoxysphinganine is classified as a ceramide, a type of sphingolipid. Sphingolipids are essential components of cell membranes and are involved in various biological functions including cell signaling, apoptosis, and inflammation. This compound specifically consists of an 18-carbon sphingoid base with a 24-carbon unsaturated fatty acid (15Z-tetracosenoyl) attached through N-acylation. It has been identified in mammalian tissues and is particularly abundant in the central nervous system .
The synthesis of N-(15Z-tetracosenoyl)-1-deoxysphinganine occurs through the enzymatic condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase. This is the first committed step in sphingolipid biosynthesis. Following this initial reaction, further modifications lead to the formation of various ceramides, including N-(15Z-tetracosenoyl)-1-deoxysphinganine. The synthesis process can be influenced by various factors such as substrate availability and enzyme activity .
The molecular structure of N-(15Z-tetracosenoyl)-1-deoxysphinganine can be described using its chemical formula . It features:
N-(15Z-tetracosenoyl)-1-deoxysphinganine participates in various biochemical reactions:
N-(15Z-tetracosenoyl)-1-deoxysphinganine acts as a signaling molecule influencing various cellular processes. It has been shown to:
The physical properties of N-(15Z-tetracosenoyl)-1-deoxysphinganine include:
N-(15Z-tetracosenoyl)-1-deoxysphinganine has several scientific applications:
The SPT complex catalyzes the condensation reaction initiating de novo sphingolipid biosynthesis. In humans, this membrane-bound endoplasmic reticulum enzyme comprises core catalytic subunits SPTLC1 and either SPTLC2 or SPTLC3, alongside regulatory subunits (ssSPTa/b and ORMDL1-3) [2] [6]. Subunit composition critically determines acyl-CoA selectivity:
Table 1: Subunit Composition and Substrate Specificity of Human SPT Complexes
Catalytic Subunits | Regulatory Subunits | Preferred Acyl-CoA Substrates | Primary Sphingoid Base Products |
---|---|---|---|
SPTLC1 + SPTLC2 | ssSPTa | Palmitoyl-CoA (C16:0) | Sphinganine (d18:0) |
SPTLC1 + SPTLC2 | ssSPTb | Stearoyl-CoA (C18:0) | Sphinganine (d20:0) |
SPTLC1 + SPTLC3 | ssSPTa | Lauroyl-CoA (C12:0), Myristoyl-CoA (C14:0) | C14 and C16 sphingoid bases |
Canonical SPT activity condenses L-serine and palmitoyl-CoA to form 3-ketodihydrosphinganine (3-KDS), reduced to sphinganine. However, under specific conditions, SPT utilizes L-alanine (or glycine) instead of serine:
Figure: Biosynthetic Pathway Leading to N-Acyl-1-deoxysphinganine DerivativesSPT (with Ala)
→ 1-Deoxysphinganine (doSA) → N-acylation by Ceramide Synthases (e.g., with 15Z-tetracosenoyl-CoA) → N-(15Z-tetracosenoyl)-1-deoxysphinganine
Cryo-EM structures reveal that the SPT holocomplex forms a dimeric structure where SPTLC1 and SPTLC2 (or SPTLC3) form a heterodimer housing the active site. The regulatory subunits exert critical control:
Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) is an autosomal dominant neuropathy caused predominantly by missense mutations in SPTLC1 (HSAN1A) or SPTLC2 (HSAN1C). These mutations induce a toxic gain-of-function in the SPT complex:
Table 2: Pathogenic SPT Mutations in HSAN1 and Their Biochemical Impact
Gene | Mutation (Example) | Effect on SPT Activity | Primary Toxic Metabolites Produced | Clinical Relevance |
---|---|---|---|---|
SPTLC1 | Ser331Phe/Tyr | Increased Ala/Gly utilization, Altered regulation | 1-DeoxySA, 1-DeoxymethylSA | HSAN1A |
SPTLC1 | Cys133Trp/Tyr | Increased Ala utilization, May disrupt ORMDL binding | 1-DeoxySA | HSAN1A |
SPTLC2 | Asn177Asp | Increased Ala utilization, Increased canonical VLC activity | 1-DeoxySA, C20-sphingoid bases | HSAN1C |
SPTLC2 | Gly382Val | Increased Ala utilization | 1-DeoxySA | HSAN1C |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7